molecular formula C10H17NO3 B1430101 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid CAS No. 1443980-90-2

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

Cat. No.: B1430101
CAS No.: 1443980-90-2
M. Wt: 199.25 g/mol
InChI Key: RDGVQXNPOYVEKP-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid is an organic compound with a piperidine ring structure. Piperidine derivatives are significant in various fields, including pharmaceuticals, due to their diverse biological activities . This compound is characterized by the presence of a carboxylic acid group and a ketone group on the piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpropylamine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a carboxylic acid and a ketone group on the piperidine ring makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGVQXNPOYVEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
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2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
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2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
Reactant of Route 6
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2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid

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